N'-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide
Description
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide is a chemical compound with a complex structure that includes dichloro, ethoxy, and methanimidamide groups
Properties
CAS No. |
98852-24-5 |
|---|---|
Molecular Formula |
C11H14Cl2N2O2 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
N'-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-3-16-11-9(13)5-8(12)6-10(11)14-7-15-17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
FOAFHLWRVNWVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)N=CNOCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide typically involves multiple steps, including the introduction of the dichloro and ethoxy groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide can be compared with similar compounds, such as:
- (3,5-Dichloro-2-ethoxyphenyl)-N-(4-methoxybenzyl)methanaminium
- (3,5-Dichloro-2-ethoxyphenyl)-N-(2-furylmethyl)methanaminium
- A,A-BIS-(3,5-DICHLORO-2-ETHOXYPHENYL)-5-CHLORO-O-TOLUENESULFONIC ACID,NA SALT
These compounds share similar structural features but differ in their specific functional groups and applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
